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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used synthetic inverse

agonists of the Retinoic Acid-related Orphan Receptor alpha (RORα): SR1001 and SR3335.

The information presented herein is collated from published experimental data to assist

researchers in selecting the most appropriate modulator for their specific experimental needs.

Introduction
Retinoic Acid-related Orphan Receptor alpha (RORα) is a nuclear receptor that plays a crucial

role in regulating a diverse range of physiological processes, including metabolism,

inflammation, and circadian rhythm. As a constitutively active transcription factor, RORα

represents a significant therapeutic target for various diseases. Small molecule inverse

agonists that can suppress the basal activity of RORα are invaluable tools for both basic

research and drug discovery. This guide focuses on two such molecules, SR1001 and SR3335,

detailing their selectivity, potency, and functional effects.

Quantitative Data Summary
The following tables summarize the key quantitative parameters of SR1001 and SR3335 based

on available in vitro data.

Table 1: Binding Affinity and Potency
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Compound Target(s)
Binding
Affinity (Ki)

Functional
Potency (IC50)

Reference(s)

SR1001 RORα, RORγt
172 nM (RORα),

111 nM (RORγt)

Not explicitly

reported for

RORα

[1][2]

SR3335 RORα 220 nM 480 nM [3][4]

Table 2: In Vitro Effects on RORα Target Gene Expression in HepG2 Cells

Compound Target Gene Effect Reference(s)

SR1001

Glucose-6-

Phosphatase

(G6Pase)

Dose-dependent

downregulation of

mRNA

[5]

SR3335

Glucose-6-

Phosphatase

(G6Pase)

Suppression of mRNA

expression
[4][6]

Phosphoenolpyruvate

Carboxykinase

(PEPCK)

Suppression of mRNA

expression
[4][6]

Key Differentiators
The primary distinction between SR1001 and SR3335 lies in their selectivity. SR3335 is a

selective inverse agonist for RORα, showing minimal to no activity on the related RORγ

isoform.[4][7] This selectivity makes it a preferred tool for studies aiming to dissect the specific

roles of RORα without confounding effects from RORγ modulation.

In contrast, SR1001 is a dual inverse agonist, targeting both RORα and RORγt with similar

potency.[1][2] This property makes SR1001 suitable for investigations where the combined

inhibition of both RORα and RORγ is desired, such as in the context of Th17 cell differentiation

and autoimmune disease models.[7]
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Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams are provided in Graphviz DOT language.

Nucleus

Cytoplasm

RORα

ROR Response Element (RORE)
Binds

Coactivator (e.g., SRC2)

Displaces

Corepressor (e.g., NCoR)Recruits

Target Gene
(e.g., G6Pase, PEPCK)

Regulates

Recruited

Transcription Decreased mRNA
Suppressed

SR1001 / SR3335
Binds to LBD

Click to download full resolution via product page

Caption: RORα Inverse Agonist Signaling Pathway.
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Start

1. Plate HEK293T cells

2. Co-transfect with:
- RORα expression vector

- RORE-luciferase reporter vector

3. Treat with SR1001, SR3335,
or Vehicle (DMSO)

4. Incubate for 24 hours

5. Lyse cells

6. Measure luciferase activity

7. Normalize and analyze data

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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